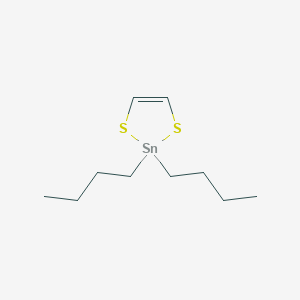
2,2-Dibutyl-2H-1,3,2-dithiastannole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-2H-1,3,2-dithiastannole is an organotin compound characterized by the presence of two butyl groups and a dithiastannole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2H-1,3,2-dithiastannole typically involves the reaction of dibutyltin dichloride with sodium sulfide in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-2H-1,3,2-dithiastannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different alkyl or aryl groups.
Scientific Research Applications
2,2-Dibutyl-2H-1,3,2-dithiastannole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-2H-1,3,2-dithiastannole involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these molecules, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but contains oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dithiastanninane: Another organotin compound with a similar dithiastannole ring but different substituents.
Uniqueness
2,2-Dibutyl-2H-1,3,2-dithiastannole is unique due to its specific dithiastannole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
208466-96-0 |
|---|---|
Molecular Formula |
C10H20S2Sn |
Molecular Weight |
323.1 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-dithiastannole |
InChI |
InChI=1S/2C4H9.C2H4S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-4H;/q;;;+2/p-2 |
InChI Key |
GKCDDHZRTOKHFK-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(SC=CS1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
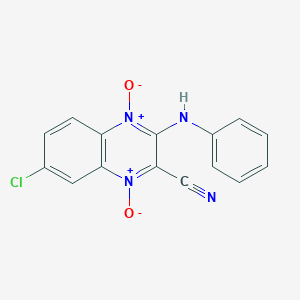
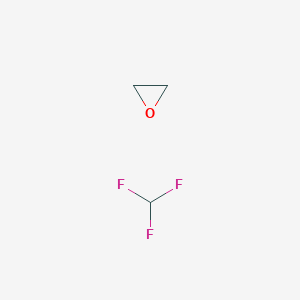


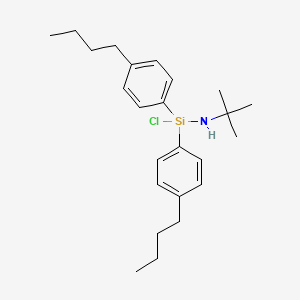
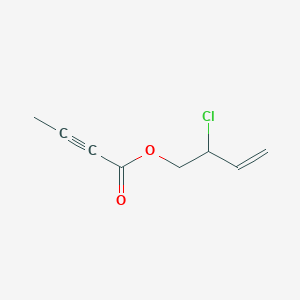
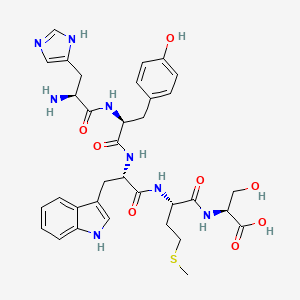
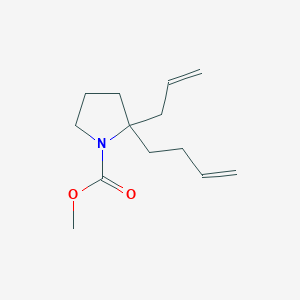
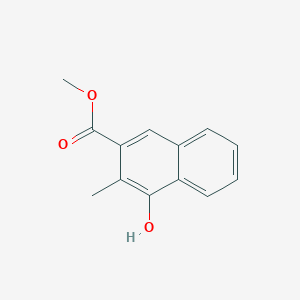
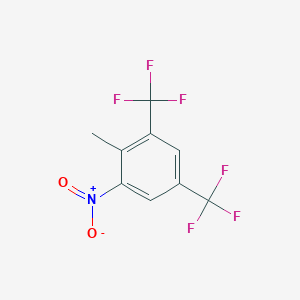
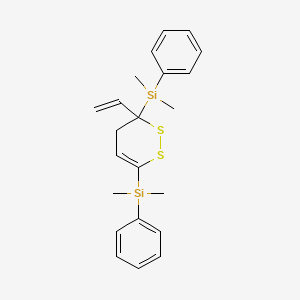
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
